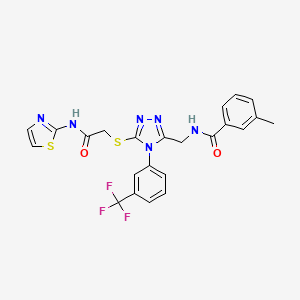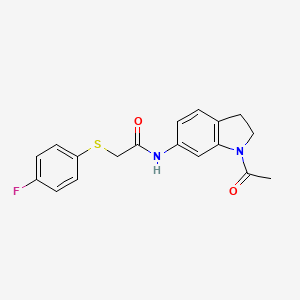![molecular formula C23H17N3O4S2 B2500880 (Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887204-60-6](/img/structure/B2500880.png)
(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that is related to a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . These compounds have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . They have been examined for their structure using FTIR, 1H, 13C-NMR, and HRMS techniques .
Synthesis Analysis
The synthesis of these compounds involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction is part of a class of reactions known as “click reactions”, which are characterized by their efficiency and versatility .Molecular Structure Analysis
The molecular structure of these compounds has been examined using various techniques including FTIR, 1H, 13C-NMR, and HRMS . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the use of a copper (I) catalyst and the reaction of azides and terminal alkynes . This reaction is known as a click reaction and is commonly used in the synthesis of 1,4-disubstituted 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been examined using various techniques. For example, the appearance of the compound is described as a white solid . The melting point is reported to be between 152–156 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing a benzo[d]thiazole moiety have been reported to exhibit antimicrobial activity . They have been tested against various strains of bacteria, including Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Imidazole-containing compounds, which are structurally similar to the compound , have been reported to show anti-inflammatory activity . This suggests that our compound might also have potential anti-inflammatory applications.
Antitumor Activity
Compounds with similar structures have shown potential antitumor activity . They have been evaluated for their cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity . Given the structural similarity, our compound might also be investigated for potential antidiabetic effects.
Anti-allergic Activity
Imidazole-containing compounds have been reported to show anti-allergic activity . This suggests that our compound might also have potential anti-allergic applications.
Antiviral Activity
Imidazole derivatives have been reported to exhibit antiviral activity . Given the structural similarity, our compound might also be investigated for potential antiviral effects.
Zukünftige Richtungen
The future directions for these compounds could involve further exploration of their biological activities. For example, triazole derivatives have been found to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . Therefore, these compounds could potentially be developed into new drugs for various therapeutic applications.
Eigenschaften
IUPAC Name |
4-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c1-2-14-26-20-13-12-19(32(24,28)29)15-21(20)31-23(26)25-22(27)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h1,3-13,15H,14H2,(H2,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBXZYVOZHKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)
![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)

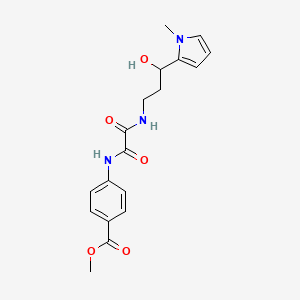
![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
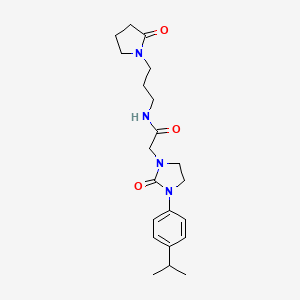
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)
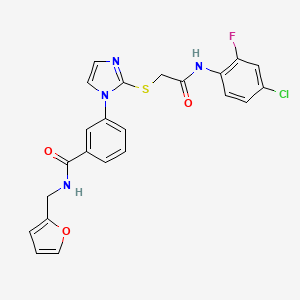
![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)
